molecular formula C14H16N4O3S B5296579 N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide

Cat. No.: B5296579
M. Wt: 320.37 g/mol
InChI Key: CYIHARZHVCNAMI-UHFFFAOYSA-N
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Description

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group, a methyl group, and a pyridine-2-carboxamide moiety. Its development involved high-throughput screening (HTS) and optimization to enhance potency, metabolic stability, and brain penetration, leading to the selection of lead compound 11a .

Properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-10-8-13(16-14(19)12-4-2-3-6-15-12)18(17-10)11-5-7-22(20,21)9-11/h2-4,6,8,11H,5,7,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIHARZHVCNAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=N2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide typically involves multiple steps, including the formation of the dioxidotetrahydrothiophene ring, the pyrazole ring, and the pyridine carboxamide group. One common synthetic route starts with the preparation of the dioxidotetrahydrothiophene intermediate, followed by the formation of the pyrazole ring through cyclization reactions. The final step involves the coupling of the pyrazole intermediate with pyridine-2-carboxylic acid under specific reaction conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles in the presence of bases like triethylamine or pyridine.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound’s pyrazole-carboxamide scaffold is shared with several analogs, but differences in substituents critically influence biological activity and pharmacokinetics. Key structural analogs include:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name / ID Key Substituents Molecular Formula Molecular Weight Biological Target / Activity
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide Pyridine-2-carboxamide, 1,1-dioxidotetrahydrothiophen-3-yl, methyl C₁₅H₁₇N₃O₃S 335.38 GIRK1/2 activation
3a () 4-cyano-1-phenyl, 5-chloro, 3-methyl C₂₁H₁₅ClN₆O 402.83 Unspecified (synthetic intermediate)
N-(1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-yl)nicotinamide (5h, ) Nicotinamide, 2-methoxyphenyl C₁₈H₁₇N₃O₂ 308.35 Unreported
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl]methanesulfonamide () Methanesulfonamide, phenyl C₁₄H₁₅N₃O₄S₂ 361.42 Unreported
1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide () 4-Methoxyphenyl, pyridin-4-ylmethyl C₂₁H₂₂N₄O₄S 426.50 Unreported
Key Observations:
  • Substituent Impact : The 1,1-dioxidotetrahydrothiophen-3-yl group in the parent compound enhances GIRK1/2 selectivity, while sulfonamide analogs (e.g., ) exhibit distinct physicochemical properties (e.g., higher predicted density: 1.52 g/cm³) .
  • Biological Target Specificity : Despite shared scaffolds, analogs like 3a–3p () lack reported GIRK activity, suggesting that the pyridine-2-carboxamide moiety and tetrahydrothiophene ring are critical for channel interaction .

Pharmacokinetic and Stability Profiles

  • Metabolic Stability : The parent compound’s optimization improved human liver microsome stability, a key advantage over earlier analogs .
  • Brain Penetration: Lead compound 11a demonstrated favorable brain-to-plasma ratios (Kp > 0.5 in rats), outperforming non-optimized derivatives .
  • Selectivity : 11a showed >100-fold selectivity against other potassium channels (e.g., Kv7.2/7.3) and CNS receptors (e.g., serotonin, dopamine transporters) .

Biological Activity

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H20FN5O4SC_{19}H_{20}FN_5O_4S with a molecular weight of 433.5 g/mol. The structural features include a pyridine ring, a pyrazole moiety, and a dioxidotetrahydrothiophene group, which contribute to its diverse biological activities.

1. Anticancer Activity

Recent studies have highlighted the compound's potential in exhibiting anticancer properties against various human tumor cell lines. It has shown significant efficacy in preventing tissue damage associated with cancer treatments and inhibiting tumor growth in xenograft models.

Cell Line IC50 (µM) Effect
HeLa (Cervical cancer)12.5Inhibition of cell proliferation
MCF-7 (Breast cancer)15.0Induction of apoptosis
A549 (Lung cancer)10.0Cell cycle arrest

The compound's mechanism involves the induction of apoptosis through mitochondrial pathways and the inhibition of key signaling pathways involved in cancer cell survival (e.g., PI3K/Akt pathway) .

2. Enzyme Inhibition

This compound has been identified as an inhibitor of several enzymes critical in metabolic pathways:

  • Carbonic Anhydrase Inhibition : The compound exhibits notable inhibitory activity against carbonic anhydrases, which are vital for maintaining acid-base balance and are implicated in various diseases .
  • Kinase Inhibition : It has also been reported to inhibit specific protein kinases involved in cancer progression, demonstrating preferential binding to activated kinase conformations .

3. Anti-inflammatory Properties

The compound shows promise as an anti-inflammatory agent . In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This effect suggests potential applications in treating chronic inflammatory conditions.

Case Studies

A notable case study involved the administration of the compound in a preclinical model of breast cancer. The results demonstrated a significant reduction in tumor volume compared to control groups, supporting its potential as a therapeutic agent .

Another study focused on its neuroprotective effects, revealing that it could mitigate oxidative stress-induced neuronal damage, further expanding its therapeutic applications beyond oncology .

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer: Optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during methylation, while higher temperatures (80–100°C) accelerate condensation steps .
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in heterocycle formation .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane reduces byproduct formation in amide coupling .

Q. Table 1: Representative Reaction Conditions

StepSolventCatalystTemperatureYield (%)
Nucleophilic SubstitutionDMFK₂CO₃80°C65–70
CondensationCH₂Cl₂EDCI/HOBtRT50–60
MethylationTHFNaH0–5°C75–80

Basic: What spectroscopic techniques are used to confirm the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyrazole C5-H at δ 6.8–7.2 ppm; tetrahydrothiophene-dioxide SO₂ groups at δ 3.4–3.8 ppm) .
  • IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and sulfone S=O vibrations (~1150–1300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₇N₃O₃S: 336.1018) .

Q. Advanced: How can researchers resolve discrepancies in NMR data for structurally similar derivatives?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings .
  • Variable Temperature NMR : Differentiates dynamic rotational isomers in amide bonds .
  • Computational Modeling : Compares experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian 16) .

Basic: What is the molecular conformation of this compound, and how is it determined?

Methodological Answer:
X-ray crystallography reveals:

  • Pyrazole-thiophene dihedral angle : 12.5° (indicating near-planar conformation).
  • Amide bond geometry : Trans configuration (C=O and N–H antiperiplanar) .

Q. Advanced: How can computational modeling predict interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulates binding to enzymes (e.g., kinase ATP-binding pockets) using crystal structure coordinates (PDB ID: 1ATP) .
  • MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories .

Q. Table 2: Key Crystallographic Parameters

ParameterValue
Space GroupP21/n
Unit Cell (Å)a=10.07, b=5.14, c=40.99
β Angle (°)96.45
R-factor0.040

Basic: What biological targets are associated with this compound?

Methodological Answer:

  • Kinase Inhibition : Targets JAK3 and EGFR due to pyrazole-carboxamide interactions with ATP-binding sites .
  • Antimicrobial Activity : Disrupts bacterial cell wall synthesis via sulfone group interactions .

Q. Advanced: How can researchers elucidate the mechanism of action for conflicting bioactivity data?

Methodological Answer:

  • SAR Studies : Synthesize analogs with modified substituents (e.g., replacing pyridine with benzothiazole) to isolate critical pharmacophores .
  • Enzyme Assays (FRET-based) : Quantify inhibition constants (Kᵢ) using purified kinases and fluorescent substrates .

Basic: How is purity assessed during synthesis?

Methodological Answer:

  • HPLC (C18 column) : Measures purity (>95% at 254 nm) with acetonitrile/water gradients .
  • Elemental Analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .

Q. Advanced: How to address batch-to-batch variability in bioactivity?

Methodological Answer:

  • Stability Studies (LC-MS) : Identifies degradation products under stress conditions (heat, light, pH extremes) .
  • Dose-Response Curves : Normalizes activity data to purity-adjusted concentrations .

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